molecular formula C24H24N4O5 B11022253 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022253
M. Wt: 448.5 g/mol
InChI Key: ROJXHEGEJNEUGN-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, mild temperatures.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its combination of multiple functional groups and rings, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C24H24N4O5/c1-32-20-6-3-15(11-21(20)33-2)8-10-28-23(30)18-5-4-16(12-19(18)24(28)31)22(29)26-9-7-17-13-25-14-27-17/h3-6,11-14H,7-10H2,1-2H3,(H,25,27)(H,26,29)

InChI Key

ROJXHEGEJNEUGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4)OC

Origin of Product

United States

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